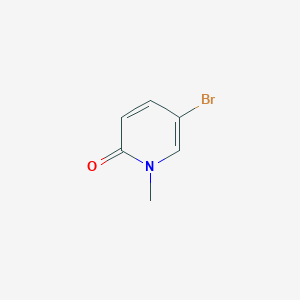

5-Bromo-1-methylpyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVFVHIUOMMWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515499 | |

| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81971-39-3 | |

| Record name | 5-Bromo-1-methyl-1H-pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81971-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-1-methylpyridin-2(1H)-one

This compound is a substituted pyridinone that has garnered significant attention as a versatile intermediate in the fields of pharmaceutical and agrochemical research.[1] The pyridinone scaffold is a privileged structure in medicinal chemistry, known to serve as a hydrogen bond donor and acceptor, and its derivatives exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] The strategic placement of a bromine atom on this core at the 5-position renders the molecule an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound (CAS Number: 819-71-39-3) is typically a white to yellow or orange crystalline powder.[1] Its core structure consists of a pyridin-2-one ring, N-alkylated with a methyl group, and substituted with a bromine atom at the C5 position.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 81971-39-3 | [1][4] |

| Molecular Formula | C₆H₆BrNO | [1][4] |

| Molecular Weight | 188.02 g/mol | [1][4] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 59 - 65 °C | [1] |

| Boiling Point | 157 °C / 12 mmHg | [1][5] |

| Purity | ≥ 97-98% | [6][7] |

| IUPAC Name | 5-bromo-1-methylpyridin-2-one | [4] |

| InChI Key | HHVFVHIUOMMWRN-UHFFFAOYSA-N | [7][8] |

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of this compound. Spectroscopic data is readily available from various chemical suppliers.[8]

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl protons and the three protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.[8]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) group of the pyridinone ring.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies primarily in the reactivity of its carbon-bromine bond. The bromine atom at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating new carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis.[3] This reactivity allows for the introduction of a wide variety of functional groups, including aryl, heteroaryl, and amino moieties, facilitating extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Caption: Versatility of this compound in synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using this compound as the electrophilic partner. The causality for each step is explained to ensure experimental robustness.

Objective: To synthesize a 5-aryl-1-methylpyridin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 2.5 eq)

-

Solvent system: Anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 ratio)[9][10]

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen) supply

-

Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄, Silica gel)

Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3 | Chemsrc [chemsrc.com]

- 7. This compound | 81971-39-3 [sigmaaldrich.com]

- 8. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one (CAS: 81971-39-3)

This compound is a substituted pyridinone that has emerged as a crucial intermediate in synthetic chemistry. Its structure, featuring a pyridinone core, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[1] The strategic placement of a bromine atom at the 5-position provides a reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This unique combination of a biologically relevant core and a versatile functional group makes it an invaluable building block for constructing complex molecules.

This guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, reactivity, and key applications. The protocols and insights contained herein are designed to empower researchers to effectively leverage this compound in their synthetic endeavors, particularly in the fields of pharmaceutical and agrochemical development.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 81971-39-3 | [4][5][6] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [3][4] |

| IUPAC Name | 5-bromo-1-methylpyridin-2-one | [4] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 59 - 65 °C | [3][7] |

| Boiling Point | 157 °C / 12 mmHg | [3][7] |

| Purity | Typically ≥97% - 98% | [8] |

| Storage | Store at room temperature under an inert atmosphere. | [3] |

| SMILES | CN1C=C(C=CC1=O)Br | [4] |

| InChIKey | HHVFVHIUOMMWRN-UHFFFAOYSA-N | [4] |

Structural Elucidation: The identity and purity of this compound are routinely confirmed using standard analytical techniques. Spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are essential for verifying its structure after synthesis or before use in a subsequent reaction.[9][10]

Synthesis and Reaction Chemistry

Representative Synthesis: N-Methylation

A common and efficient route to this compound involves the N-methylation of its precursor, 5-bromopyridin-2(1H)-one. This reaction is a classic example of a Williamson ether synthesis-like reaction on an amide nitrogen.

The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate in a polar aprotic solvent like DMF is critical. The base is strong enough to deprotonate the pyridinone nitrogen, forming a nucleophilic anion, but not so strong as to cause unwanted side reactions. DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the potassium cation, leaving the carbonate and the pyridinone anion highly reactive.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established methodology for the N-methylation of related heterocyclic systems.[9]

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2(1H)-one (1.0 eq).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

-

Methylation: Cool the mixture in an ice bath (0 °C). Add iodomethane (CH₃I, 1.1 eq) dropwise. Causality Note: The dropwise addition at low temperature helps to control the exothermicity of the reaction.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5-8 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS until completion.

-

Workup: Upon completion, pour the reaction mixture into water. This will dissolve the inorganic salts and often precipitates the organic product.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by flash column chromatography or recrystallization to yield the final product.

Key Application: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridinone ring is the key to its utility as a synthetic intermediate. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[2][11] These reactions are cornerstones of modern drug discovery, allowing for the modular assembly of complex molecular architectures from simpler fragments.

In a Suzuki coupling, the C-Br bond of this compound is activated by a palladium(0) catalyst, which then undergoes transmetalation with a boronic acid derivative, and subsequent reductive elimination to form a new C-C bond, regenerating the catalyst.

Caption: Workflow of a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for similar substrates.[11][12][13]

-

Inert Atmosphere: Combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a Schlenk flask.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heating: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.

-

Hazard Identification: The compound is classified with several hazard statements. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4][14] It may also cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling.[14] Avoid contact with skin, eyes, and clothing.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[14]

-

Ingestion: Rinse mouth and seek medical attention.[14]

-

Inhalation: Move the person to fresh air.[8]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool that enables significant molecular complexity to be built from a simple, reliable starting point. Its value is rooted in the combination of the biologically relevant pyridinone core and the synthetically tractable bromo functionality. For researchers in drug discovery and agrochemical science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel, high-value molecules.

References

- This compound - PubChem.

- 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3 - Chemsrc. Chemsrc. [Link]

- Specifications of this compound - Capot Chemical. Capot Chemical Co., Ltd. [Link]

- This compound - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Frontiers in Chemistry. [Link]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI. Molecules. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. capotchem.com [capotchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3 | Chemsrc [chemsrc.com]

- 9. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]

- 10. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-methylpyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The document delves into the prevalent synthetic strategies, with a primary focus on the regioselective N-methylation of 5-Bromopyridin-2-ol. It offers a detailed examination of the underlying chemical principles, experimental protocols, and the critical challenge of controlling N- versus O-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction and Significance

This compound is a substituted pyridinone derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions. The N-methylated pyridinone core is a common scaffold in medicinal chemistry, contributing to the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.[1] Its utility also extends to the agrochemical sector for the creation of innovative crop protection agents.[1] A reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community.

Strategic Analysis of Synthesis

The most direct and common approach to the synthesis of this compound involves the N-alkylation of a suitable precursor. The logical starting material for this transformation is 5-Bromopyridin-2-ol, also known as 5-Bromo-2-hydroxypyridine.[2][3][4] This precursor is a commercially available, off-white to yellow-brown crystalline powder.[3]

The Tautomerism Challenge: N- vs. O-Alkylation

A critical consideration in the alkylation of 2-hydroxypyridines is their existence as a tautomeric mixture of the 2-hydroxy form and the 2-pyridone form.[5] This equilibrium presents a significant challenge for regioselectivity, as alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired 1-alkyl-2-pyridone, or at the oxygen atom (O-alkylation) to form the corresponding 2-alkoxypyridine.[6]

The outcome of the alkylation reaction is influenced by several factors, including the choice of solvent, base, alkylating agent, and reaction temperature. Generally, polar aprotic solvents and the use of a strong base that can deprotonate the pyridinone tend to favor N-alkylation.

Diagram 1: Tautomerism of 5-Bromopyridin-2-ol

Caption: Tautomeric equilibrium between 5-Bromo-2-hydroxypyridine and 5-Bromo-pyridin-2(1H)-one.

Recommended Synthetic Pathway: N-Methylation of 5-Bromopyridin-2-ol

The most straightforward and widely applicable method for the synthesis of this compound is the direct N-methylation of 5-Bromopyridin-2-ol using an appropriate methylating agent in the presence of a base.

Reaction Scheme

Diagram 2: Synthesis of this compound

Caption: N-methylation of 5-Bromopyridin-2(1H)-one to yield the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the methylation of a related pyrimidinone and represents a standard approach for this type of transformation.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 5-Bromopyridin-2(1H)-one | 174.00[4] | 13466-38-1[4] | Starting material |

| Iodomethane (Methyl Iodide) | 141.94 | 74-88-4 | Methylating agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Solvent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |

| Water (H₂O) | 18.02 | 7732-18-5 | For workup |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

Procedure:

-

Reaction Setup: To a solution of 5-Bromopyridin-2(1H)-one (1.0 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Addition of Methylating Agent: To the stirred suspension, add iodomethane (CH₃I) (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Partition the residue between water and dichloromethane (DCM).

-

Separate the organic layer.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

-

Mechanistic Considerations and Causality

-

Role of the Base (K₂CO₃): Potassium carbonate is a moderately strong base that is sufficient to deprotonate the 2-pyridone tautomer, forming the corresponding pyridinoxide anion. This anion is a more potent nucleophile than the neutral starting material.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyridinoxide anion more "naked" and nucleophilic. This enhances the rate of the SN2 reaction with iodomethane. Polar aprotic solvents generally favor N-alkylation over O-alkylation.

-

Methylating Agent (CH₃I): Iodomethane is a highly reactive and unhindered electrophile, making it an excellent choice for this SN2 reaction. The iodide leaving group is also very stable, which drives the reaction forward.

Alternative Synthetic Strategies

While direct N-methylation of 5-Bromopyridin-2-ol is the most common approach, other methods for the N-alkylation of 2-pyridones have been developed to address the regioselectivity challenge. These include:

-

Phase-Transfer Catalysis: Using a phase-transfer catalyst can facilitate the reaction between the pyridinone salt in an aqueous or solid phase and the alkylating agent in an organic phase.

-

Mitsunobu Reaction: This reaction allows for the N-alkylation of 2-pyridones with alcohols under mild conditions, though it involves the use of phosphine and azodicarboxylate reagents.

-

Metal-Catalyzed Reactions: Certain transition metal catalysts have been employed to promote regioselective N-alkylation.[5]

These alternative methods may offer advantages in specific contexts, such as for more complex substrates or when milder conditions are required.

Safety and Handling

-

5-Bromopyridin-2-ol: May cause skin and serious eye irritation. Harmful if swallowed.[4]

-

Iodomethane: Is a toxic and carcinogenic compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin and should be handled with care.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment for the entire experimental procedure.

Conclusion

The synthesis of this compound is most reliably achieved through the direct N-methylation of 5-Bromopyridin-2-ol. Careful selection of the base, solvent, and methylating agent is crucial for achieving high regioselectivity and yield. The protocol provided in this guide offers a robust and well-established method for the preparation of this important synthetic intermediate. A thorough understanding of the tautomeric nature of the starting material and the factors influencing the N- versus O-alkylation is essential for successful synthesis and troubleshooting.

References

- Chem-Impex. This compound. [Link]

- Chem-Impex. 5-Bromo-2-hydroxypyridine. [Link]

- ChemBK. 5-Bromo-2-hydroxypyridine. [Link]

- Journal of Organic Chemistry. P(NMe2)

- Journal of Organic Chemistry. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. [Link]

- PubChem. This compound. [Link]

- PubChem. 5-Bromo-2-hydroxypyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. Its molecular structure, featuring a brominated pyridinone core, offers a reactive handle for a multitude of synthetic transformations, making it a valuable intermediate in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and characterization protocols, and a discussion of its key applications, with a focus on its role in the synthesis of P2X7 receptor antagonists for the treatment of inflammatory and neurodegenerative diseases.

Core Physicochemical Properties

This compound is a solid material, typically appearing as a white to yellow or orange powder or crystalline solid.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 188.02 g/mol | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| CAS Number | 81971-39-3 | [1] |

| Melting Point | 59-65 °C | [1] |

| Boiling Point | 157 °C at 12 mmHg | [1] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

Synthesis and Characterization

The primary and most direct route to this compound is through the N-methylation of its precursor, 5-bromopyridin-2(1H)-one (also known as 5-bromopyridin-2-ol).

Synthetic Workflow

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of the pyridinone ring attacks a methylating agent, typically methyl iodide, in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Methylation

This protocol is a representative example based on standard methylation procedures for N-heterocycles.[2]

Materials:

-

5-bromopyridin-2(1H)-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification apparatus

Procedure:

-

To a solution of 5-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add methyl iodide (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques. While specific spectra are proprietary to commercial suppliers, the expected characteristics are well-established.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridinone ring and a singlet for the N-methyl protons. The chemical shifts and coupling constants are indicative of the substitution pattern.

-

¹³C NMR: The spectrum will display six unique carbon signals corresponding to the five carbons of the pyridinone ring and the one carbon of the N-methyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and oxygen).

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2).

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Applications: P2X7 Receptor Antagonists

A significant application of this compound is in the synthesis of antagonists for the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses.[4][5] Its dysregulation is implicated in various inflammatory and neurodegenerative disorders, making it a key therapeutic target.[4]

This compound serves as a key building block for constructing the core scaffolds of novel P2X7 antagonists. The bromine atom allows for further molecular elaboration through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[1][4]

Caption: Role of the compound in developing P2X7 antagonists.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of new pesticides, herbicides, and fungicides.[1] The pyridinone scaffold is present in numerous biologically active molecules. The bromine atom facilitates the introduction of various functional groups to optimize the efficacy and selectivity of the final agrochemical product. For instance, related brominated pyridine derivatives are precursors to fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound, with a molecular weight of 188.02 g/mol , is a key chemical intermediate with significant utility in both pharmaceutical and agrochemical research. Its straightforward synthesis from 5-bromopyridin-2(1H)-one and the reactivity of its bromine substituent make it an attractive starting material for the construction of complex, biologically active molecules. Its established role in the development of P2X7 receptor antagonists highlights its importance in the ongoing search for new therapeutics for inflammatory and neurodegenerative diseases. As research in these areas continues to expand, the demand for versatile building blocks like this compound is expected to grow.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Donnelly-Roberts, D. L., & Jarvis, M. F. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. Journal of Medicinal Chemistry, 59(9), 4075-4090.

- Pournara, D. T., Durner, A., Kritsi, E., Papakostas, A., Zoumpoulakis, P., Nicke, A., & Koufaki, M. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530–2543.

- Banerjee, A. K. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 6(3).

Sources

- 1. Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR spectrum [chemicalbook.com]

- 4. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

physical and chemical properties of 5-Bromo-1-methylpyridin-2(1H)-one

An In-depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in the fields of medicinal chemistry and agrochemical science. Its unique structural arrangement, featuring a pyridinone core substituted with a bromine atom and an N-methyl group, provides a reactive scaffold amenable to a wide array of chemical transformations. This guide offers a comprehensive overview of its physical and chemical properties, outlines its synthesis and characterization, and explores its applications as a key intermediate in the development of biologically active molecules. The strategic placement of the bromine atom, in particular, makes it an ideal substrate for modern cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below, providing the foundational data required for its use in a laboratory setting.

Chemical Structure and Identifiers

The structure of this compound is defined by a pyridin-2-one ring, with a bromine atom at the 5-position and a methyl group attached to the nitrogen atom at the 1-position.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are performed using standard spectroscopic techniques. Although specific high-resolution spectral data is not available in the cited public literature, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the three aromatic protons on the pyridinone ring and a singlet for the N-methyl group protons. The chemical shifts and coupling patterns of the ring protons would be indicative of their relative positions to the bromine and carbonyl functionalities.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique signals corresponding to the six carbon atoms in the molecule (five in the ring and one in the methyl group). The chemical shift of the carbonyl carbon (C2) would be the most downfield.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Chemical Reactivity and Applications in Development

The utility of this compound in research and development stems from its identity as a functionalized heterocyclic intermediate. Its reactivity is dominated by the presence of the carbon-bromine bond, which serves as a handle for constructing more complex molecules.

Role as a Synthetic Intermediate

This compound is widely utilized as an intermediate in the synthesis of novel molecules for various sectors:

-

Pharmaceutical Development: It is a key building block for creating new chemical entities, particularly in the pursuit of novel anti-inflammatory and antimicrobial agents. [1]* Agrochemical Industry: It is employed in the development and synthesis of next-generation crop protection agents, such as pesticides and herbicides, where its incorporation can enhance biological activity. [1]* Material Science: There is exploratory interest in using this compound for creating advanced polymers and coatings that may exhibit enhanced durability and chemical resistance. [1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the pyridinone scaffold with a wide variety of organoboron compounds (e.g., boronic acids and esters).

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three key steps: (1) Oxidative Addition of the C-Br bond to a Palladium(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The reliability and functional group tolerance of this reaction make it a cornerstone of modern synthetic chemistry and a primary reason for the utility of this compound in drug discovery programs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

| Hazard Statement | Description | GHS Class | Source |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) | [1] |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | [1] |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) |

Recommended Handling and PPE

A systematic approach to handling this chemical is critical to minimize exposure risk.

Caption: Recommended workflow for safely handling the compound.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Conclusion

This compound stands as a strategically important intermediate for chemists engaged in the synthesis of functional molecules. Its well-defined physicochemical properties, combined with the predictable reactivity of its carbon-bromine bond in cornerstone reactions like the Suzuki-Miyaura coupling, solidify its role as a valuable tool in the design and execution of modern synthetic strategies. Adherence to strict safety protocols is mandatory for its handling. As research in pharmaceuticals and agrochemicals continues to advance, the demand for versatile and reactive building blocks like this compound is poised to grow, ensuring its continued relevance in the scientific community.

References

[1]PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

[2]ReposiTUm. (2024, July 3). Application of non-volatile reagents for the introduction of short hydrocarbon chains. Retrieved from [Link]

Sources

The Versatile Building Block: A Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one for Advanced Research and Development

Abstract

This technical guide provides an in-depth overview of 5-Bromo-1-methylpyridin-2(1H)-one, a key chemical intermediate for researchers, scientists, and professionals in the drug development and agrochemical industries. This document details its commercial availability, physicochemical properties, and established protocols for its synthesis and purification. Furthermore, it explores its synthetic utility as a versatile building block in modern organic chemistry, with a particular focus on its application in the synthesis of high-value compounds such as kinase inhibitors. The guide is intended to be a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies to empower innovation in chemical synthesis and drug discovery.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS No. 81971-39-3) has emerged as a pivotal scaffold in the synthesis of complex organic molecules.[1] Its structure, featuring a brominated pyridinone core, offers a unique combination of reactivity and stability, making it an invaluable precursor in the development of novel pharmaceuticals and agrochemicals.[1] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. This capability is of paramount importance in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. This guide will provide a comprehensive examination of this compound, from its commercial acquisition to its application in cutting-edge synthetic chemistry.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development activities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity |

| Sigma-Aldrich | ≥97% |

| TCI America | >98.0% (GC) |

| Chem-Impex | ≥98% (GC) |

| Ambeed, Inc. | 97% |

It is crucial for researchers to select a supplier and purity grade that aligns with the specific requirements of their intended application. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, higher purity grades are recommended.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| CAS Number | 81971-39-3 | [2] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 59-65 °C | |

| Boiling Point | 157 °C/12 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[3] |

Synthesis and Purification: A Practical Approach

While several proprietary methods for the synthesis of this compound exist, a common and reliable laboratory-scale synthesis involves the N-methylation of the readily available precursor, 5-bromopyridin-2(1H)-one.

Proposed Synthesis Protocol: N-Methylation of 5-Bromopyridin-2(1H)-one

This protocol is adapted from a similar synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one and is expected to provide a good yield of the target compound.[4]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

5-bromopyridin-2(1H)-one

-

Iodomethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-bromopyridin-2(1H)-one in DMF, add potassium carbonate.

-

Slowly add iodomethane to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

Purification Methodologies

The purity of this compound is critical for its successful application in subsequent synthetic steps. The two most common and effective purification techniques are recrystallization and column chromatography.

Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing small amounts of impurities.

Table 3: Recommended Solvent Systems for Recrystallization

| Solvent System | Polarity | Suitability |

| Ethanol/Ethyl Acetate | Mixed Polar | A recommended mixed solvent system where the ratio can be optimized.[5] |

| Ethanol/Water | Mixed Polar Protic | A common system for moderately polar compounds.[5] |

| Acetone/Hexane | Mixed Polar Aprotic/Non-polar | Can be effective; caution is advised due to acetone's volatility.[5] |

| Toluene/Hexane | Aromatic/Non-polar | Suitable for removing less polar impurities.[5] |

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot, suitable solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

For separating complex mixtures or achieving very high purity, silica gel column chromatography is the method of choice.[6]

Diagram 2: Workflow for Purification by Column Chromatography

Caption: General workflow for purification via column chromatography.

General Column Chromatography Protocol:

-

Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC to achieve an Rf value of 0.2-0.3 for the product.[6]

-

Pack a chromatography column with silica gel.

-

Load the crude product onto the column (dry loading is recommended).[6]

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectral Data and Characterization

Unambiguous characterization of this compound is essential for quality control and for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the three protons on the pyridinone ring.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[7] The chemical shifts will be influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and oxygen).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrum Fragmentation of this compound (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Fragmentation Pathway |

| 187/189 | [C₆H₆BrNO]⁺• (Molecular Ion) | Direct ionization of the parent molecule, showing the characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).[9] |

| 172/174 | [C₅H₃BrNO]⁺• | Loss of a methyl radical (•CH₃) from the molecular ion.[9] |

| 108 | [C₅H₅NO]⁺• | Loss of a bromine radical (•Br) from the molecular ion. |

| 80 | [C₅H₄O]⁺• | Subsequent fragmentation of the [M-Br]⁺ ion. |

Synthetic Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromopyridinone with an organoboron reagent. This reaction is highly efficient for synthesizing biaryl and heterobiaryl compounds.

Diagram 3: Suzuki-Miyaura Coupling of this compound

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridinone with a primary or secondary amine. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Diagram 4: Buchwald-Hartwig Amination of this compound

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] this compound serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular architectures found in many modern drugs.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its utility as a building block in palladium-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and applications to serve as a valuable resource for scientists and researchers, empowering them to leverage this important compound in their research and development endeavors.

References

- 5-BROMO-3-NITRO-6-METHYLPYRIDIN-2(1H)-ONE. ChemBK. [Link]

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

- 13C NMR spectroscopy • Chemical shift. [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Mass Spectrometry. [Link]

- This compound. PubChem. [Link]

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

- Pharma API Intermedi

- This compound. LabSolutions. [Link]

- 2-Bromo-5-methylpyridine.

- Bromate-induced Changes in p21 DNA Methylation and Histone Acetylation in Renal Cells. Toxicological Sciences. [Link]

- In Vivo Residue-specific Histone Methyl

- Crosstalk Among Set1 Complex Subunits Involved in H2B Ubiquitylation-Dependent H3K4 Methyl

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-broMo-1-MethylpyriMidin-2-one CAS#: 14248-01-2 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-BROMO-1-METHYL-2(1H)-PYRIDINONE(81971-39-3) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 12. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Navigating the Safety Landscape of 5-Bromo-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers

Introduction

5-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research and development.[1][2] Its utility as a key intermediate in the synthesis of novel anti-inflammatory, antimicrobial, and crop protection agents underscores its importance in medicinal and agricultural chemistry.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering a comprehensive framework for its safe handling, storage, and disposal.

Compound Identification and Chemical Properties

A foundational aspect of laboratory safety is the accurate identification and characterization of the chemical substance in use.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-1-methylpyridin-2-one | PubChem[3] |

| CAS Number | 81971-39-3 | PubChem[3] |

| Molecular Formula | C₆H₆BrNO | PubChem[3] |

| Molecular Weight | 188.02 g/mol | PubChem[3] |

| Appearance | White to yellow to orange powder to crystal | Chem-Impex[1] |

| Melting Point | 59 - 65 °C | Chem-Impex[1] |

| Boiling Point | 157 °C / 12 mmHg | Chem-Impex[1] |

| Solubility | No data available | |

| Storage Temperature | Room Temperature, under inert atmosphere | Sigma-Aldrich, Chem-Impex[1] |

The provided data indicates that this compound is a solid at room temperature with a relatively low melting point. Its stability under standard laboratory conditions is generally good, though storage under an inert atmosphere is recommended to prevent potential degradation.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets (SDS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

GHS Pictograms:

The hazard statements clearly indicate that this compound poses multiple risks upon exposure. It is harmful if ingested, comes into contact with the skin, or is inhaled.[4][8] Furthermore, it is a known irritant to the skin, eyes, and respiratory tract.[3][4][5]

Risk Assessment and Mitigation: A Proactive Approach

A systematic risk assessment is crucial before commencing any work with this compound. The following workflow illustrates a logical progression from hazard identification to the implementation of control measures.

Caption: A systematic workflow for risk assessment and control.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through the use of robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6][9]

Administrative Controls: Standardizing Safe Practices

Well-defined procedures and comprehensive training are essential for reinforcing a culture of safety.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound. These SOPs should explicitly outline the required safety precautions.

-

Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency response protocols.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield may be necessary for operations with a higher risk of splashing.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[8][10] For larger quantities or tasks with a higher risk of exposure, impervious clothing may be necessary.[10]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[10]

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is critical to minimize the risk of exposure.

General Handling Precautions

-

Use spark-proof tools and avoid sources of ignition when handling the material.[6]

-

Keep containers tightly closed when not in use.[11]

Example Experimental Protocol: Weighing and Dissolving

This protocol outlines the essential steps for safely preparing a solution of this compound.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a well-ventilated area, minimizing air currents.

-

Carefully transfer the desired amount of the solid compound from the stock bottle to a weigh boat using a clean spatula.

-

Immediately close the stock bottle tightly.

-

-

Dissolution:

-

Place the weigh boat containing the compound into the beaker inside the fume hood.

-

Add the appropriate solvent to the beaker.

-

Add the magnetic stir bar and place the beaker on a stir plate.

-

Stir until the solid is completely dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated materials in the designated solid waste container.

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 81971-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

reactivity of the bromine atom in 5-Bromo-1-methylpyridin-2(1H)-one

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical development.[1] Its unique electronic structure confers a well-defined reactivity profile upon the C5-bromine atom, rendering it an ideal electrophilic partner for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the principal reactions involving this C-Br bond, focusing on palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and Nucleophilic Aromatic Substitution (SNAr). By elucidating the underlying mechanisms, providing field-tested experimental protocols, and explaining the causality behind procedural choices, this document serves as a practical resource for scientists seeking to leverage this scaffold in the synthesis of complex, high-value molecules.

Core Principles: Electronic Structure and Reactivity

The is a direct consequence of the electronic landscape of the pyridinone ring. The N-methylated pyridin-2-one core does not behave like a simple brominated pyridine; its character is more akin to a substituted phenoxide ion, exhibiting a high degree of aromaticity and specific electronic biases.[2][3]

-

Electron-Withdrawing Carbonyl Group: The C2-carbonyl group acts as a powerful electron-withdrawing group via resonance and induction. This effect significantly lowers the electron density across the ring, particularly at the C3 and C5 positions. This electron deficiency enhances the electrophilicity of the carbon atom bonded to the bromine, making the C-Br bond highly polarized and susceptible to attack.

-

N-Methyl Group: The methyl group on the nitrogen atom is a weak electron-donating group, but more importantly, it prevents tautomerization to the corresponding 2-hydroxypyridine form, locking the molecule in the pyridone state.[2] This ensures a consistent electronic environment for predictable reactivity.

This electronic arrangement makes the C5-bromine an excellent leaving group in two major classes of reactions: palladium-catalyzed cross-couplings, which proceed via oxidative addition, and nucleophilic aromatic substitutions, which are facilitated by the ring's ability to stabilize an intermediate negative charge.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed reactions are foundational for modern drug discovery, and this compound is an exemplary substrate. The general reactivity order for aryl halides in these couplings is I > Br > Cl, placing the C-Br bond in a "sweet spot" of reactivity—stable enough for isolation and handling, yet reactive enough for efficient coupling under mild conditions.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and hetero-biaryl systems, which are privileged structures in many pharmaceuticals.[6] The reaction couples the bromopyridinone with an organoboron reagent, typically a boronic acid or ester.

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronate species to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is critical as it activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 mmol).[6][8]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[6]

-

Reaction: Heat the mixture with vigorous stirring to 85-95 °C for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings

| Boronic Acid (R-B(OH)₂) | Base | Catalyst (mol%) | Temp (°C) | Yield (%) |

| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 90 | >90 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ (3) | 85 | >95 |

| 3-Pyridylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos (2) | 100 | ~88 |

| 1-Methyl-1H-pyrazole-4-boronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 90 | ~92[9] |

Note: Yields are representative and based on couplings with similar bromopyridine substrates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[10] This reaction couples the bromopyridinone with a primary or secondary amine.

Mechanism: The catalytic cycle is initiated by the oxidative addition of the C-Br bond to the Pd(0) complex. The amine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., RuPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).[11]

-

Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon three times.

-

Reagent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) via syringe, followed by the amine (1.2 mmol).

-

Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Aminations

| Amine | Base | Catalyst/Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| Morpholine | NaOtBu | Pd₂(dba)₃/RuPhos (2/8) | Toluene | 110 | >95 |

| Aniline | K₃PO₄ | Pd(OAc)₂/XPhos (2/5) | Dioxane | 110 | ~90 |

| Benzylamine | K₂CO₃ | Pd₂(dba)₃/BINAP (2/4) | Toluene | 100 | ~85 |

| tert-Butyl carbamate | Cs₂CO₃ | Pd(OAc)₂/Xantphos (2/4) | Dioxane | 110 | ~80 |

Note: Conditions and yields are based on established protocols for similar bromopyridine substrates.[11]

Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes that are valuable intermediates in organic synthesis.[14] The reaction is uniquely co-catalyzed by palladium and copper(I).[4][15]

Mechanism: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting alkynyl-aryl-Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[4]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[4]

-

Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat three times.

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.[4]

-

Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Sonogashira Couplings

| Terminal Alkyne | Base | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Temp (°C) | Yield (%) |

| Phenylacetylene | Et₃N | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | RT | >95 |

| Trimethylsilylacetylene | i-Pr₂NH | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | 40 | >90 |

| 1-Heptyne | Et₃N | Pd(PPh₃)₄ (3) | CuI (5) | 50 | ~88 |

| Propargyl alcohol | i-Pr₂NH | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | RT | ~92 |

Note: Conditions and yields are based on established protocols for similar bromopyridine substrates.[4]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the 5-bromo-1-methylpyridin-2-one ring also permit classical Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with potent nucleophiles.

Mechanism: The SNAr reaction is a two-step addition-elimination process.[16][17] First, a strong nucleophile attacks the electron-deficient carbon bearing the bromine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The electron-withdrawing carbonyl group at the C2 position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[18]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

General Protocol: SNAr with Alkoxides or Thiolates

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a dry, polar aprotic solvent like DMF or DMSO (10 mL).

-